N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-containing acetohydrazide derivative characterized by a 4-tert-butylphenyl substituent on the hydrazide moiety and a 4-methylphenyl group on the 1,2,4-triazole ring. Its synthesis typically involves multi-step reactions, including condensation of hydrazides with substituted benzaldehydes, as seen in analogous compounds .
Properties
Molecular Formula |
C28H29N5OS |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H29N5OS/c1-20-10-16-24(17-11-20)33-26(22-8-6-5-7-9-22)31-32-27(33)35-19-25(34)30-29-18-21-12-14-23(15-13-21)28(2,3)4/h5-18H,19H2,1-4H3,(H,30,34)/b29-18+ |
InChI Key |
INEJNZNJYCNKFX-RDRPBHBLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reactions
Triazoles are often formed through [3+2] cycloadditions between azides and alkynes (Huisgen reaction). For this compound, the substituents dictate the use of:
-
4-Methylphenyl azide : Reacted with a phenyl-substituted alkyne under copper catalysis to form the triazole ring.
-
Post-functionalization : Introduction of the sulfanyl group via nucleophilic substitution or cross-coupling after triazole formation.
Key Conditions :
Stepwise Substitution
An alternative method involves sequential substitution on a pre-formed triazole scaffold:
-
Hydrazine Reaction : A nitrile derivative reacts with hydrazine hydrate to form an intermediate hydrazide.
-
Ring Closure : Cyclization occurs under acidic or basic conditions to yield the triazole.
-
Arylation : Electrophilic substitution introduces the 4-(4-methylphenyl) and 5-phenyl groups.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) group at position 3 of the triazole is introduced using:
Nucleophilic Aromatic Substitution
A brominated triazole intermediate reacts with a thiolate (e.g., NaSH) under basic conditions.
Reaction Scheme :
Optimized Conditions :
Metal-Catalyzed Coupling
Palladium-mediated coupling of a triazole-boronic acid with a sulfur-containing partner (e.g., thiophenol) offers higher regioselectivity.
Preparation of 4-tert-butylbenzaldehyde
This aldehyde is a critical precursor for the hydrazone linkage. Its synthesis involves:
Radical Bromination
4-tert-butyltoluene undergoes bromination with Br₂, yielding a mixture of benzyl bromide and benzalbromide. Hydrolysis with hexamethylenetetramine (HMTA) produces the aldehyde.
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | Br₂, solvent-free, 160–190°C | ~96% | >99.5% |
| Hydrolysis | HMTA, H₂O, pH 2–7 | ~80% | >99.5% |
Purification
Fractional distillation under reduced pressure isolates the aldehyde from byproducts.
Synthesis of the Acetohydrazide Intermediate
The acetohydrazide moiety is synthesized by:
Hydrazide Formation
Reaction of 2-chloroacetamide with hydrazine hydrate yields 2-hydrazinylacetamide.
Reaction :
Conditions :
Coupling to the Triazole-Sulfanyl Group
The hydrazide is linked to the triazole via the sulfanyl group through nucleophilic substitution or coupling reactions.
Condensation to Form the Hydrazone Linkage
The final step involves condensing the acetohydrazide with 4-tert-butylbenzaldehyde under acidic catalysis:
Optimized Protocol :
| Parameter | Values | Reference |
|---|---|---|
| Solvent | Ethanol, Methanol | |
| Acid Catalyst | Acetic acid, HCl | |
| Temperature | Reflux (60–80°C) | |
| Reaction Time | 4–6 hours |
Yield and Purity :
Purification and Characterization
Recrystallization
The crude product is recrystallized from hot ethanol or methanol to remove impurities.
Chromatographic Techniques
Flash column chromatography (silica gel, EtOAc/hexane) or HPLC is used for high-purity samples.
Spectroscopic Analysis
-
¹H NMR : Confirms the hydrazone proton (δ ~8.5–9.5 ppm) and tert-butyl group (δ ~1.3 ppm).
Research Findings and Optimization Strategies
Triazole Substituent Effects
Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl and triazole rings. Key examples include:
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to analogs with polar substituents (e.g., methoxy or fluorine) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance stability and binding in receptor-ligand interactions .
- Bulkiness : Bulky substituents like biphenyl may sterically hinder interactions but improve thermal stability .
Comparison of Reaction Conditions :
Spectroscopic Characterization
NMR and MS data reveal distinct patterns based on substituents:
- 1H-NMR : The tert-butyl group in the target compound shows a singlet at δ 1.35 ppm, absent in analogs like ZE-4c (fluorophenyl substituent) .
- 13C-NMR : The triazole sulfur atom induces deshielding (~δ 165 ppm for C=S), consistent across analogs .
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 545.7 for the target compound) .
Potential Bioactivities
- Antioxidant Activity: A related compound, 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide, exhibits 1.5-fold higher antioxidant activity than BHT .
- Enzymatic Inhibition : Similar hydrazide-triazole derivatives show promise as HDAC inhibitors, with ~70% similarity to SAHA in molecular docking studies .
Computational and QSAR Insights
- Chemical Similarity Metrics : Tanimoto and Dice indices (0.7–0.9) indicate high structural similarity among analogs, supporting read-across predictions for untested properties .
- Molecular Networking : Clustering based on MS/MS fragmentation patterns (cosine scores >0.8) confirms close relationships within this chemical family .
Biological Activity
N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, a compound belonging to the class of hydrazones and triazoles, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 513.65 g/mol. The structure features a triazole ring, which is known for its diverse biological properties. The compound's predicted density is and its pKa is approximately .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of triazole derivatives, including those similar to this compound. The compound has shown promising results against various pathogens:
- Bacterial Activity : The compound was tested against Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial effects .
- Fungal Activity : It also exhibited antifungal properties against Aspergillus niger and Aspergillus oryzae, indicating its potential use in treating fungal infections .
Anticancer Potential
Research has indicated that compounds containing a triazole ring can exhibit anticancer properties. For instance, derivatives of 1,2,4-triazoles have been associated with chemopreventive effects in various cancer models . The specific hydrazone structure may enhance these effects by modulating enzymatic activities related to cancer progression.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation. Triazoles are known to interfere with fungal cell wall synthesis and bacterial protein synthesis .
Study 1: Synthesis and Biological Evaluation
A study conducted on similar triazole derivatives synthesized various hydrazone compounds and evaluated their biological activities. The results indicated that compounds with bulky substituents (like tert-butyl) showed enhanced antibacterial activity compared to their less substituted counterparts .
Study 2: Pharmacological Screening
Another investigation focused on pharmacological screening of triazole derivatives highlighted their potential as anti-inflammatory agents alongside their antimicrobial properties. The study suggested that the presence of sulfur in the structure might contribute to these effects by enhancing bioavailability .
Study 3: Comparative Analysis
A comparative analysis of different triazole derivatives revealed that those with specific substitutions on the phenyl rings exhibited superior biological activity. This suggests that fine-tuning the chemical structure can lead to improved efficacy against various pathogens .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C29H31N5O2S |
| Molecular Weight | 513.65 g/mol |
| Density | 1.18 g/cm³ |
| pKa | 11.68 |
| Antibacterial Activity | Effective against E. coli, S. aureus |
| Antifungal Activity | Effective against A. niger, A. oryzae |
| Anticancer Potential | Promising in various models |
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this acetohydrazide compound?
Methodological Answer:
Synthetic optimization should employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms can efficiently explore the reaction space to maximize yield while minimizing trial numbers . For example, highlights the use of heuristic algorithms to resolve competing reaction pathways, such as controlling the formation of byproducts like triazole-thione intermediates during cyclization. Key parameters to prioritize include pH (acidic media favor hydrazone formation) and stoichiometric ratios of sulfanyl-acetohydrazide precursors .
Basic: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- FT-IR : Confirm the presence of key functional groups (C=N stretch at ~1600 cm⁻¹ for the hydrazone moiety; S-H stretch at ~2550 cm⁻¹ for sulfanyl groups) .
- NMR : Use H and C NMR to verify substituent positions on the triazole and tert-butylphenyl rings (e.g., aromatic proton splitting patterns and tert-butyl singlet at δ 1.3 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities in the (E)-configured methylidene group .
Cross-validation with computational methods (DFT) is advised to reconcile spectral data with theoretical predictions .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group .
- Waste disposal : Segregate waste containing triazole or hydrazide moieties and treat with oxidizing agents (e.g., H₂O₂) to neutralize reactive intermediates before professional disposal .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as analogous compounds exhibit moderate cytotoxicity .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
Methodological Answer:
Focus on systematic substitution :
- Vary the 4-tert-butylphenyl group (e.g., replace with electron-withdrawing substituents like nitro or halogens) to modulate electron density at the hydrazone linkage .
- Modify the triazole-sulfanyl moiety (e.g., replace sulfur with oxygen or selenium) to assess its role in hydrogen bonding or redox activity .
Assess changes via in vitro assays (e.g., antimicrobial activity against Gram-positive/negative strains) and correlate with Hammett σ values or LogP measurements .
Advanced: What computational strategies are effective for predicting the compound’s reactivity and binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial enoyl-ACP reductase for antimicrobial studies) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict redox potentials or nucleophilic attack sites on the triazole ring .
- MD simulations : Run 100-ns trajectories to evaluate stability in aqueous vs. lipid bilayer environments, critical for pharmacokinetic profiling .
Advanced: How should researchers address contradictory data in solubility or stability studies of this compound?
Methodological Answer:
- Solubility discrepancies : Re-evaluate solvent polarity (e.g., DMSO vs. THF) and pH (hydrazones may protonate in acidic conditions). Use Hansen solubility parameters to rationalize outliers .
- Stability conflicts : Conduct accelerated degradation studies under UV light or elevated temperatures. LC-MS can identify decomposition products (e.g., triazole ring-opening) .
Document batch-specific impurities (e.g., residual catalysts) via HPLC-UV/ESI-MS .
Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC/MBC) against S. aureus and E. coli, with controls for cytotoxicity (e.g., HEK-293 cell viability assays) .
- Antioxidant : DPPH radical scavenging assays to test the sulfanyl group’s redox activity .
- Enzyme inhibition : Fluorescence-based assays targeting dihydrofolate reductase (DHFR) or cyclooxygenase-2 (COX-2), given structural analogs’ reported activity .
Advanced: How can researchers design derivatives to improve metabolic stability while retaining activity?
Methodological Answer:
- Bioisosteric replacement : Substitute the hydrazone group with a pyrazole or oxadiazole to reduce susceptibility to hydrolysis .
- Prodrug strategies : Introduce ester or glycoside moieties at the acetohydrazide carbonyl to enhance oral bioavailability .
- Metabolic profiling : Use hepatic microsome assays (human/rat) to identify major Phase I metabolites and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
